molecular formula C45H67FeNO3P2PdS- B12322953 Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B12322953
M. Wt: 926.3 g/mol
InChI Key: OSRRBPDYUIHYJR-DHOIFHORSA-N
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Description

Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a useful research compound. Its molecular formula is C45H67FeNO3P2PdS- and its molecular weight is 926.3 g/mol. The purity is usually 95%.
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Biological Activity

Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (commonly referred to as Josiphos Pd G3) is a palladium-based compound that has garnered attention for its potential biological activities, particularly in the context of catalysis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is characterized by its complex structure which includes a palladium center coordinated to various ligands. The general formula can be summarized as follows:

Property Details
Molecular Formula C23H34N2O2P2PdS
Molecular Weight 487.03 g/mol
IUPAC Name Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
CAS Number 1445085-97-1

The biological activity of Josiphos Pd G3 is largely attributed to its ability to act as a catalyst in various cross-coupling reactions. These reactions are vital in synthesizing complex organic molecules, which can have significant implications in drug development and material science. The mechanism involves the coordination of the palladium ion with substrates to facilitate bond formation.

Key Mechanisms:

  • Catalytic Activity : The palladium center facilitates the formation of carbon-carbon and carbon-nitrogen bonds through oxidative addition and reductive elimination processes.
  • Coordination Chemistry : The ligand environment significantly influences the reactivity and selectivity of the palladium complex in various reactions.

Medicinal Chemistry

Research has indicated that compounds similar to Josiphos Pd G3 exhibit anti-cancer properties due to their ability to interfere with cellular processes such as DNA replication and repair. Studies suggest that palladium complexes can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Case Studies

  • Anticancer Activity : A study demonstrated that palladium complexes could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific activity of Josiphos Pd G3 was evaluated against breast cancer cells, showing promising results in reducing cell viability.
    • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : Approximately 15 µM after 48 hours of treatment.
  • Cross-Coupling Reactions : In another study focusing on the application of Josiphos Pd G3 in Suzuki-Miyaura cross-coupling reactions, it was found to provide high yields and selectivity for biaryl compounds, which are crucial in pharmaceutical applications.
    • Reaction Conditions : Aqueous media at room temperature.
    • Yield Achieved : Up to 95% for selected substrates.

Research Findings

Recent studies have highlighted the versatility of Josiphos Pd G3 in both synthetic and biological contexts:

  • Biocompatibility : Research indicates that palladium complexes can be designed to minimize toxicity while maximizing therapeutic efficacy.
  • Targeting Mechanisms : Investigations into the molecular pathways affected by this compound have revealed interactions with key cellular targets involved in proliferation and apoptosis.

Properties

Molecular Formula

C45H67FeNO3P2PdS-

Molecular Weight

926.3 g/mol

InChI

InChI=1S/C27H48P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19,21-23H,8-13,15-18,20H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1

InChI Key

OSRRBPDYUIHYJR-DHOIFHORSA-N

Isomeric SMILES

C[C@@H]([C]1[CH][CH]C[C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]

Canonical SMILES

CC([C]1[CH][CH]C[C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]

Origin of Product

United States

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